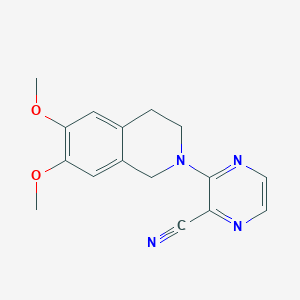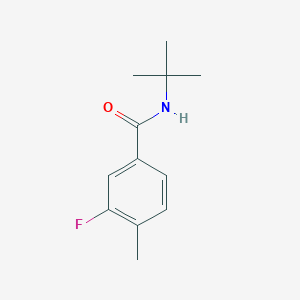
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazine-2-carbonitrile is a complex organic compound that features a tetrahydroisoquinoline moiety linked to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazine-2-carbonitrile typically involves multiple steps. One common approach is to start with the synthesis of the tetrahydroisoquinoline core, which can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization . This method involves the cyclization of a phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
The pyrazine ring can be introduced through a subsequent reaction involving a suitable pyrazine derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
化学反应分析
Types of Reactions
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The pyrazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the pyrazine and carbonitrile groups.
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the methoxy and pyrazine groups.
Pyrazine-2-carbonitrile: Contains the pyrazine and carbonitrile groups but lacks the tetrahydroisoquinoline moiety.
Uniqueness
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazine-2-carbonitrile is unique due to its combination of the tetrahydroisoquinoline and pyrazine rings, which confer distinct chemical and biological properties
属性
分子式 |
C16H16N4O2 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H16N4O2/c1-21-14-7-11-3-6-20(10-12(11)8-15(14)22-2)16-13(9-17)18-4-5-19-16/h4-5,7-8H,3,6,10H2,1-2H3 |
InChI 键 |
DMXBQBFZALGLSI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=CN=C3C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B15116071.png)
![6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine](/img/structure/B15116072.png)

![1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine](/img/structure/B15116084.png)
![[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B15116086.png)
![N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15116087.png)
![2-{5-[3-(Trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B15116091.png)
![5-chloro-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B15116101.png)
![4,4-difluoro-N-[2-(methylsulfanyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B15116109.png)
![5-Chloro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15116125.png)
![3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B15116133.png)
![2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B15116150.png)
![4-({5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B15116151.png)
![3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B15116161.png)
